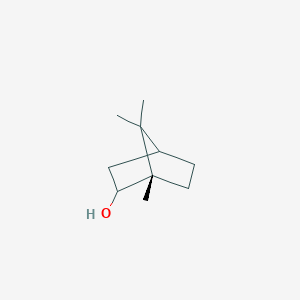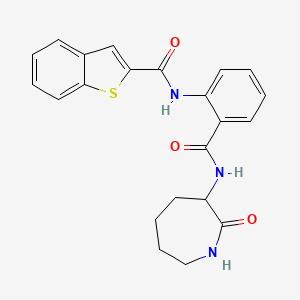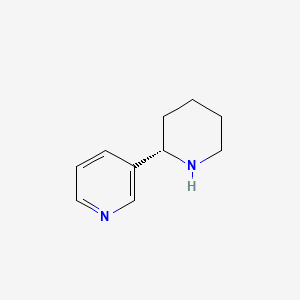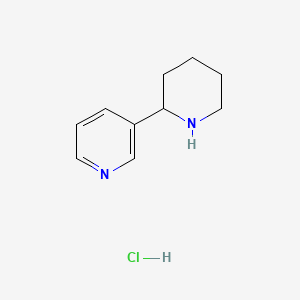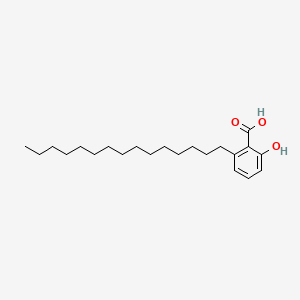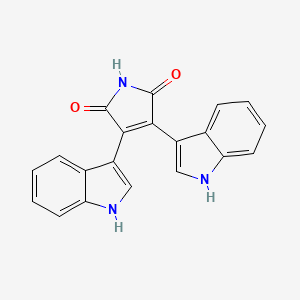
双吲哚马来酰亚胺 IV
概述
描述
双吲哚马来酰亚胺 IV,也称为 Arcyriarubin A,是一种属于双吲哚马来酰亚胺家族的合成化合物。该化合物以其对蛋白激酶 C 的强效抑制活性而闻名,蛋白激酶 C 是一个参与各种细胞过程的酶家族。 This compound 因其生物活性及其潜在的治疗应用而被广泛研究 .
科学研究应用
双吲哚马来酰亚胺 IV 具有广泛的科学研究应用:
化学: 它用作研究蛋白激酶 C 抑制及其相关信号通路的一种工具化合物。
生物学: this compound 用于细胞培养研究,以研究其对细胞过程(如凋亡和细胞增殖)的影响。
医学: 该化合物在治疗涉及蛋白激酶 C 活性失调的疾病(如癌症和心血管疾病)方面具有潜在的治疗应用。
作用机制
双吲哚马来酰亚胺 IV 主要通过抑制蛋白激酶 C 发挥其作用。它与蛋白激酶 C 的催化亚基结合,与三磷酸腺苷竞争结合位点。这种抑制阻止了下游靶标的磷酸化,从而调节各种细胞过程。 此外,this compound 已被证明可以抑制蛋白激酶 A 和人巨细胞病毒复制 .
生化分析
Biochemical Properties
Bisindolylmaleimide IV is a potent cell-permeable PKC inhibitor, with IC50 values ranging from 0.1 to 0.55 μM . It also inhibits protein kinase A (PKA) with IC50 values between 2 and 11.8 µM . The compound interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell.
Cellular Effects
The effects of Bisindolylmaleimide IV on cells are largely due to its inhibitory action on PKC. It has been shown to induce apoptosis and exhibit antiproliferative effects . By inhibiting PKC, Bisindolylmaleimide IV can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Bisindolylmaleimide IV exerts its effects at the molecular level primarily through its interaction with PKC. It acts as a competitive inhibitor for the ATP-binding site of PKC . This inhibition of PKC can lead to changes in gene expression and enzyme activation or inhibition within the cell.
Temporal Effects in Laboratory Settings
The effects of Bisindolylmaleimide IV can change over time in laboratory settings. For instance, it has been shown to induce a conformational change and subcellular redistribution of Bax, a pro-apoptotic protein, from the cytosol to the mitochondria, resulting in the release of proapoptotic mediators .
Metabolic Pathways
Bisindolylmaleimide IV is involved in the PKC signaling pathway. By inhibiting PKC, it can affect the downstream signaling events and thus influence the metabolic flux or metabolite levels within the cell .
Subcellular Localization
The subcellular localization of Bisindolylmaleimide IV is likely to be influenced by its target, PKC. PKC is found in various compartments within the cell, including the cytoplasm and cell membrane . Therefore, Bisindolylmaleimide IV could potentially localize to these areas to exert its inhibitory effects on PKC.
准备方法
合成路线和反应条件
双吲哚马来酰亚胺 IV 可以通过多种方法合成。一种常见的方法涉及在四氢呋喃和甲苯的混合物中,N-苄基保护的 2,3-二溴马来酰亚胺与吲哚衍生物反应。 该反应以中等至高产率生成this compound . 另一种方法涉及在四氢呋喃中,在叔丁醇钾存在下,N-甲基吲哚-3-乙酰胺与芳基乙酸甲酯反应 .
工业生产方法
This compound 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括通过重结晶或色谱法进行纯化步骤,以获得所需产物 .
化学反应分析
反应类型
双吲哚马来酰亚胺 IV 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可以将this compound 转换为还原衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
这些反应形成的主要产物包括氧化的双吲哚马来酰亚胺衍生物、还原的双吲哚马来酰亚胺衍生物和各种取代的双吲哚马来酰亚胺化合物 .
相似化合物的比较
类似化合物
双吲哚马来酰亚胺 I: 另一种有效的蛋白激酶 C 抑制剂,但具有不同的选择性和结合特性。
鲁博昔他林: 一种临床双吲哚马来酰亚胺化合物,对蛋白激酶 C-β 具有高活性。
独特性
双吲哚马来酰亚胺 IV 的独特性在于其对蛋白激酶 C 的特异性抑制谱,以及其抑制蛋白激酶 A 和人巨细胞病毒复制的能力。 其结构灵活性及其进行化学修饰的潜力使其成为开发具有独特生物学特征的新衍生物的宝贵化合物 .
属性
IUPAC Name |
3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBRTASHMYDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152324 | |
| Record name | Bisindolylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119139-23-0 | |
| Record name | Arcyriarubin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119139-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISINDOLYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBK3OO5K8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
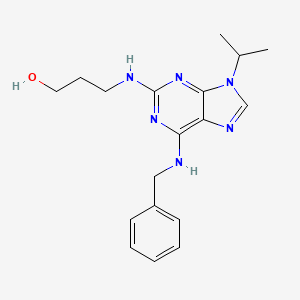




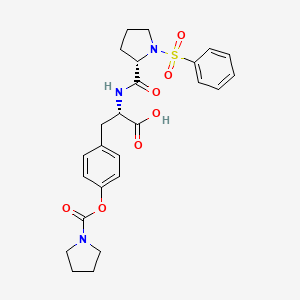

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)
